molecular formula C9H12N2O3 B8617953 3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid

3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid

Cat. No.: B8617953
M. Wt: 196.20 g/mol
InChI Key: PFJDMMPAORFOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid typically involves the reaction of 1-methyl-3-pyrrolecarboxylic acid with propionic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid is unique due to its specific structural features and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-[(1-methylpyrrole-3-carbonyl)amino]propanoic acid

InChI

InChI=1S/C9H12N2O3/c1-11-5-3-7(6-11)9(14)10-4-2-8(12)13/h3,5-6H,2,4H2,1H3,(H,10,14)(H,12,13)

InChI Key

PFJDMMPAORFOTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C(=O)NCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5%-palladium/carbon (716 mg) was added to a solution of Compound 3 (7.16 g, 25 mmole) in tetrahydrofuran (hereinafter called “THF”) (300 ml), followed by stirring for 72 hours under a hydrogen gas stream. The reaction mixture was filtered, and the solid was washed with methanol. The filtrate and the washing were combined, followed by concentration under reduced pressure. The residue was recrystallized from acetonitrile, whereby the title compound (4.14 g) was obtained (yield: 84%).
Name
Compound 3
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7.16 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
716 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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